molecular formula C15H14ClNO2 B276549 2-Chloro-4-[(4-methylbenzyl)amino]benzoic acid

2-Chloro-4-[(4-methylbenzyl)amino]benzoic acid

Cat. No. B276549
M. Wt: 275.73 g/mol
InChI Key: IJNUVHCYHYVAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-[(4-methylbenzyl)amino]benzoic acid is a chemical compound that belongs to the family of amide derivatives. It is commonly used in scientific research for its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(4-methylbenzyl)amino]benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been reported to inhibit cyclooxygenase-2 (COX-2) enzyme activity, which is responsible for the production of inflammatory mediators. It also has been reported to exhibit antagonistic activity towards certain receptors such as PPARγ and TRPV1.
Biochemical and Physiological Effects:
2-Chloro-4-[(4-methylbenzyl)amino]benzoic acid has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators. It has also been reported to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. It has potential applications in the treatment of various diseases such as cancer, inflammation, and pain.

Advantages and Limitations for Lab Experiments

2-Chloro-4-[(4-methylbenzyl)amino]benzoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has certain limitations such as low solubility in water, which may limit its use in certain experiments. It also has potential toxicity, which should be taken into consideration when handling the compound.

Future Directions

There are several future directions for the research on 2-Chloro-4-[(4-methylbenzyl)amino]benzoic acid. One potential direction is the development of new pharmaceuticals and agrochemicals based on the compound. Another potential direction is the exploration of its potential applications in the field of organic electronics and optoelectronics. Further research is also needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound.

Synthesis Methods

The synthesis of 2-Chloro-4-[(4-methylbenzyl)amino]benzoic acid involves the reaction of 2-chloro-4-nitrobenzoic acid with 4-methylbenzylamine. The reaction is carried out in the presence of a catalyst and a suitable solvent. The product is then purified using various techniques such as crystallization, recrystallization, and chromatography.

Scientific Research Applications

2-Chloro-4-[(4-methylbenzyl)amino]benzoic acid has potential applications in various fields of scientific research. It is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials science. It has been reported to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It also has potential applications in the field of organic electronics and optoelectronics.

properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

2-chloro-4-[(4-methylphenyl)methylamino]benzoic acid

InChI

InChI=1S/C15H14ClNO2/c1-10-2-4-11(5-3-10)9-17-12-6-7-13(15(18)19)14(16)8-12/h2-8,17H,9H2,1H3,(H,18,19)

InChI Key

IJNUVHCYHYVAPV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC2=CC(=C(C=C2)C(=O)O)Cl

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC(=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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